Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate, widely procured under the industry-standard name diammonium L-tartrate (CAS 3164-29-2), is a high-solubility, chiral dicarboxylic acid salt essential for macromolecular crystallography and industrial bioprocessing . As a procurement baseline, this compound delivers a precise combination of a bioavailable nitrogen source and a mild, hydrogen-bond-donating precipitant. Unlike harsh inorganic salts, its dual functionality allows it to act as a highly effective precipitant for complex protein-protein interactions and a controlled-release nitrogen source that upregulates specific enzymatic pathways, such as laccase production in white-rot fungi . Buyers typically prioritize this specific salt for its high-purity buffering capacity (pH 6.0–7.5), its ability to stabilize delicate crystal lattices during dehydration, and its superior performance in microseed matrix screening (MMS) workflows where standard precipitants fail.
Substituting ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate with generic alternatives like ammonium sulfate, ammonium nitrate, or non-chiral citrates frequently leads to process failure in both structural biology and fermentation workflows [1]. In protein crystallography, replacing the tartrate anion with sulfate drastically alters the Hofmeister series effect, often causing rapid, uncontrolled protein precipitation rather than ordered nucleation, thereby yielding amorphous aggregates or low-resolution crystals (>5 Å). In industrial fermentation, substituting with ammonium nitrate or peptone alters the carbon-to-nitrogen metabolic signaling; for example, white-rot fungi exhibit a severe downregulation of laccase gene transcription when deprived of the tartrate-coupled ammonium, resulting in up to a 13-fold reduction in enzymatic yield[2]. Consequently, generic substitution compromises both the resolution of structural data and the titer of industrial biocatalysts, making the exact (2R,3R)-tartrate salt a non-negotiable procurement requirement for these applications.
In the crystallization of challenging antibody-antigen complexes and Smad1 MH1 domains, ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate demonstrates superior precipitant efficacy compared to standard ammonium sulfate or PEG alone [1]. When used in microseed matrix screening (MMS), 0.2 M ammonium tartrate (pH 6.6) facilitated the growth of diffraction-quality crystals where initial screens with 2.0 M ammonium sulfate yielded no hits or only amorphous precipitate. Furthermore, in post-crystallization dehydration protocols, ammonium tartrate-based solutions remained stable overnight without drying out, whereas standard PEG 3350/8000 solutions dried out in under 3 hours, preventing controlled dehydration [2]. This controlled osmotic environment allowed crystals initially diffracting at >5 Å to achieve high-resolution diffraction suitable for atomic structure determination.
| Evidence Dimension | Crystal diffraction resolution and drop stability |
| Target Compound Data | 0.2 M Ammonium tartrate yields diffraction-quality crystals and maintains drop stability overnight during dehydration. |
| Comparator Or Baseline | 2.0 M Ammonium sulfate (no hits/amorphous) and PEG 3350 (drop dries in <3 hours). |
| Quantified Difference | Enables high-resolution structural determination vs. complete crystallization failure; extends dehydration processing window by >12 hours. |
| Conditions | Microseed matrix screening (MMS) and open-air dehydration of protein crystals at 20°C. |
Procurement of this specific tartrate salt is critical for structural biology core facilities to rescue poorly diffracting crystals and resolve bottlenecks in drug discovery pipelines.
Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate serves as a highly specialized nitrogen source that significantly outperforms standard inorganic nitrogen sources in the cultivation of laccase-producing fungi (e.g., Cerrena sp. and Trametes versicolor) [1]. Quantitative fermentation studies indicate that replacing peptone or ammonium nitrate with ammonium tartrate in optimized carbon/nitrogen media dramatically upregulates the transcription of key laccase genes (Lac3, Lac4, Lac6, and Lac8). In comparative assays, cultures utilizing ammonium tartrate achieved laccase activities exceeding 94.8 U/mL, whereas those relying on ammonium nitrate yielded only 7.1 U/mL under identical conditions [2]. The coupled delivery of ammonium and the tartrate carbon skeleton provides an optimal metabolic balance that maximizes extracellular enzyme secretion.
| Evidence Dimension | Extracellular laccase activity (U/mL) |
| Target Compound Data | 94.8 U/mL (with ammonium tartrate as the nitrogen source) |
| Comparator Or Baseline | 7.1 U/mL (with ammonium nitrate as the nitrogen source) |
| Quantified Difference | 13.3-fold increase in laccase production yield. |
| Conditions | Submerged fermentation of Cerrena sp. or T. versicolor using optimized carbon/nitrogen ratios. |
Industrial enzyme manufacturers must select this exact nitrogen source to maximize bioreactor titers and reduce the cost-per-unit of laccase enzymes used in bioremediation and textiles.
Beyond its role as a precipitant and nutrient, ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate provides exceptional buffering capacity in the pH 6.0–7.5 range, which is critical for maintaining the structural integrity of pH-sensitive proteins during purification and storage . Compared to standard phosphate or acetate buffers, the bidentate chelating ability of the tartrate anion helps sequester trace heavy metals (e.g., Pb, Ni) that can catalyze protein degradation or interfere with downstream assays. Analytical grade diammonium tartrate maintains a stable pH environment with minimal conductivity fluctuations, ensuring reproducible electrophoretic and chromatographic separations where standard inorganic buffers might induce protein aggregation or baseline drift.
| Evidence Dimension | pH stability and trace metal sequestration |
| Target Compound Data | High buffering capacity at pH 6.0–7.5 with intrinsic heavy metal chelation. |
| Comparator Or Baseline | Standard phosphate or acetate buffers (lack intrinsic heavy metal chelation). |
| Quantified Difference | Prevents metal-induced protein degradation and maintains tighter pH control in complex biological matrices. |
| Conditions | Protein purification, storage, and electrophoretic separations. |
Ensures high lot-to-lot reproducibility and extends the shelf-life of sensitive biological reagents by mitigating trace metal toxicity and pH fluctuations.
Directly following its proven ability to yield high-resolution diffraction where ammonium sulfate fails, this compound is a primary choice for formulating crystallization screens and dehydration solutions [1]. It is particularly suited for challenging protein-protein complexes, antibody-antigen complexes, and targets prone to amorphous precipitation, ensuring stable drop kinetics and optimal nucleation.
Leveraging its superior performance as a transcription-enhancing nitrogen source, this compound is ideal for large-scale submerged fermentation of white-rot fungi (e.g., Trametes versicolor) [2]. It is the procurement standard for maximizing laccase titers in bioreactors dedicated to producing enzymes for textile bleaching, pulp delignification, and wastewater bioremediation.
Due to its stable pH range (6.0–7.5) and intrinsic metal-chelating properties, diammonium L-tartrate is utilized in the formulation of biological buffers for protein purification, electrophoresis, and long-term storage of sensitive enzymes . It is the preferred alternative when phosphate buffers are incompatible with downstream assays or when trace metal sequestration is required without adding harsh synthetic chelators like EDTA.